Thian-3-ylmethanamine
Description
Overview of Thian-3-ylmethanamine as a Heterocyclic Amine Compound
This compound is an organic compound classified as a saturated heterocyclic amine. Its structure is characterized by a thiane (B73995) ring—a six-membered heterocycle containing one sulfur atom and five carbon atoms—substituted at the 3-position with an aminomethyl group (-CH₂NH₂). As a primary amine, the nitrogen atom is bonded to two hydrogen atoms and the methyl group, making it a nucleophilic center and a site for further chemical modification.
The thiane ring is the saturated analog of thiopyran, and its conformational flexibility, similar to cyclohexane, influences the reactivity and stereochemistry of its derivatives. The presence of both a sulfur-containing heterocycle and a primary amine functional group makes this compound a versatile building block in synthetic chemistry, particularly for constructing more complex molecules with potential applications in medicinal chemistry and materials science. Its chemical behavior is governed by the interplay between the thiane scaffold and the reactive aminomethyl side chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (Thian-3-yl)methanamine |
| Synonyms | (Tetrahydro-2H-thiopyran-3-yl)methanamine |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| Appearance | Liquid (predicted) |
| CAS Number | 933734-58-8 |
Historical Development and Early Research Directions on this compound and Related Structures
The study of this compound is rooted in the broader history of heterocyclic chemistry, which began to flourish in the 1800s with the isolation and synthesis of compounds like furan (B31954) and pyrrole. Sulfur-containing heterocycles, such as thiane (also known as pentamethylene sulfide), gained attention as chemists explored the rich diversity of cyclic compounds beyond carbocycles. Early research on thiane and its derivatives focused on fundamental synthesis and characterization. A notable early preparation of thiane involved the reaction of 1,5-dibromopentane (B145557) with sodium sulfide (B99878). wikipedia.org
Initial investigations into thiane chemistry centered on understanding the reactivity of the sulfur atom, such as its oxidation to sulfoxides and sulfones, and the conformational analysis of the six-membered ring. The development of synthetic methodologies, like the Paal-Knorr synthesis for five-membered heterocycles, paved the way for more complex heterocyclic systems. msu.edu Research in the mid-20th century further expanded the synthetic toolbox, enabling the creation of functionalized thianes. For instance, a 1973 publication in the Journal of the American Chemical Society described "New thiane chemistry" for the total synthesis of Cecropia juvenile hormones, demonstrating the utility of thiane-based intermediates in constructing complex natural products. acs.org The synthesis of specifically substituted thianes like this compound would have emerged from this foundational work, driven by the need for novel scaffolds in various fields of chemical research.
Contemporary Significance and Emerging Research Paradigms in this compound Chemistry
In modern chemical science, this compound and related sulfur-containing heterocycles are recognized for their significant potential, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net The thiane scaffold is valued for imparting specific physicochemical properties, such as polarity and three-dimensionality, to molecules, which can be advantageous in drug design. researchgate.net
A primary contemporary application of this compound is its use as a synthetic intermediate or scaffold for building biologically active molecules. Research has shown that derivatives of sulfur-containing heterocycles exhibit a wide range of therapeutic properties. fabad.org.trrsc.orgijper.org Key research directions involving thiane derivatives include:
Nucleoside Analogs: Thiane-based structures have been used as key intermediates in the synthesis of carbocyclic nucleoside analogs. For example, (±)-(3β,5β)-3-amino-5-(hydroxymethyl)thiane was used to prepare 1-(3-thianyl)uracil and 9-(3-thianyl)adenine derivatives, which were subsequently evaluated for anti-HIV and antitumor activities.
Enzyme Inhibition: The structural motifs present in thiane derivatives make them suitable candidates for designing enzyme inhibitors. Related structures, such as (Tetrahydro-2H-pyran-4-yl)methanamine, have been utilized as reagents in the synthesis of MMP-13 inhibitors, suggesting the utility of such cyclic amines in targeting metalloproteases.
Neuroscience Research: While direct studies on this compound are specific, the broader class of heterocyclic amines is crucial in neuroscience. For example, the related aromatic compound Thiophen-3-ylmethanamine has been studied for its potential effects on the central nervous system as a ligand for various receptors. ontosight.ai This highlights a research paradigm where heterocyclic amines are explored as modulators of neurological pathways.
The versatility of the thiane ring, combined with the reactive handle of the aminomethyl group, ensures that this compound remains a valuable component in the synthetic chemist's toolbox for creating novel and functional molecules.
Table 2: Selected Research Applications of this compound and Related Structures
| Research Area | Application/Finding | Compound Focus |
|---|---|---|
| Antiviral/Antitumor Agents | Served as a key intermediate for the synthesis of 1-(3-thianyl)uracil and 9-(3-thianyl)adenine nucleoside analogs evaluated for anti-HIV and antitumor properties. | (±)-(3β,5β)-3-amino-5-(hydroxymethyl)thiane |
| Medicinal Chemistry | The thiane ring is explored as a scaffold that can provide desirable properties like polarity and three-dimensionality in drug design. researchgate.net | Thiane Derivatives |
| Synthetic Chemistry | Used as a building block in the synthesis of complex molecules, including natural products like Cecropia juvenile hormones. acs.org | Thiane Intermediates |
Scope and Thematic Organization of the Academic Research Outline for this compound
This article provides a focused examination of the chemical compound this compound. The content is structured to deliver a comprehensive yet concise overview, beginning with a fundamental definition and description of the compound as a saturated heterocyclic amine. It then situates the molecule within a historical context by exploring the development of research on its parent structure, thiane, and related heterocycles. The subsequent section highlights its contemporary relevance, detailing its role as a synthetic building block in modern research, particularly in the pursuit of new therapeutic agents. By systematically progressing from fundamental properties to historical context and current applications, this outline offers a structured perspective on the significance of this compound in the chemical sciences.
Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline, which requires specific research findings, data tables, and discussions of synthetic routes directly applied to this compound and its stereoisomers.
General chemical principles suggest that the synthesis of this compound could theoretically be approached through methods analogous to those used for similar structures, such as its oxygen-containing counterpart, (tetrahydrofuran-3-yl)methanamine. These approaches would typically fall under the categories requested in the outline:
Reduction of Carbonitrile Precursors: A plausible route would involve the synthesis of thiane-3-carbonitrile (B13007138), followed by its reduction to the corresponding primary amine, this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. However, no specific procedures or optimized conditions for the synthesis and reduction of thiane-3-carbonitrile were found.
Nucleophilic Substitution Reactions: Another potential pathway involves using a precursor like 3-(halomethyl)thiane or thian-3-ylmethyl tosylate. This electrophile could then undergo a nucleophilic substitution reaction with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia or a protected form of ammonia. Again, specific literature detailing this approach for the thiane system is not available.
Catalytic and Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods. While there is extensive research on catalytic aminations and green synthetic routes for various amines, the application of these principles to the synthesis of this compound has not been specifically documented in the available literature. Discussions on solvent-free reactions or synthesis in aqueous media remain general and have not been explicitly applied to this particular compound.
Without specific studies on the synthesis of this compound, any attempt to construct the requested article would rely on speculation and generalization from other chemical systems. This would not meet the required standard of a thorough, informative, and scientifically accurate article focused solely on the specified compound.
Structure
3D Structure
Properties
IUPAC Name |
thian-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUJNBROMPJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thian 3 Ylmethanamine and Its Stereoisomers
Modern and Sustainable Synthetic Approaches
Flow Chemistry and Continuous Synthesis of Thian-3-ylmethanamine
The application of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control. uc.pt In a potential flow setup, the synthesis could be designed as a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification between steps. springernature.com
A hypothetical continuous process could involve the reductive amination of thian-3-one. In this scenario, a solution of thian-3-one and an ammonia (B1221849) source would be pumped and mixed with a stream of a reducing agent, such as hydrogen gas. This mixture would then pass through a heated packed-bed reactor containing a heterogeneous catalyst (e.g., palladium on carbon or Raney nickel). researchgate.net The inherent advantages of flow systems, such as superior heat and mass transfer, allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. uc.pt Furthermore, the modular nature of flow chemistry systems facilitates the integration of in-line purification or subsequent reaction steps. uc.pt
Table 1: Potential Parameters for Continuous Flow Synthesis of this compound
| Parameter | Typical Range | Purpose |
| Reactor Type | Packed-Bed Reactor (PBR) | Contains heterogeneous catalyst for ease of separation. |
| Catalyst | Pd/C, PtO₂, Raney Ni | Facilitates hydrogenation/reductive amination. |
| Temperature | 50-150 °C | To increase reaction rate. |
| Pressure | 1-100 bar (H₂) | To maintain hydrogen in the liquid phase and drive the reaction. |
| Residence Time | 2-30 minutes | Controlled by flow rate and reactor volume to ensure full conversion. |
| Solvents | Methanol, Ethanol, THF | To dissolve reactants and manage reaction heat. |
Asymmetric and Stereoselective Synthesis of this compound Enantiomers
Producing enantiomerically pure forms of this compound is critical for its potential applications. This is achieved through asymmetric synthesis, which employs various strategies to control the stereochemical outcome of the reaction.
Chiral Auxiliary-Mediated Strategies
The subsequent reduction of the carbonyl group or a related functional group is then guided by the steric influence of the auxiliary, leading to the formation of the desired stereocenter with high diastereoselectivity. nih.gov The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched this compound. wikipedia.orgsigmaaldrich.com A particularly effective auxiliary for amine synthesis is tert-butanesulfinamide, which can be condensed with a ketone (thian-3-one) to form a chiral N-sulfinyl imine. wikipedia.orgyale.edu Diastereoselective reduction of this imine, followed by acidic hydrolysis, provides the chiral amine in high enantiomeric purity. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Application in Amine Synthesis
| Chiral Auxiliary | Precursor Functional Group | Key Transformation | Typical Diastereomeric Excess (d.e.) |
| Evans Oxazolidinones | Carboxylic Acid | Amide reduction | >95% |
| Pseudoephedrine/Pseudoephenamine | Carboxylic Acid | Alkylation of α-carbon, then reduction | >98% nih.gov |
| tert-Butanesulfinamide | Ketone/Aldehyde | Imine reduction | >99% wikipedia.org |
| SAMP/RAMP Hydrazines | Ketone/Aldehyde | Hydrazone alkylation | >96% |
Asymmetric Catalysis for Enantiopure this compound
Asymmetric catalysis represents a highly efficient method for generating enantiopure compounds, as a small amount of a chiral catalyst can produce a large quantity of the desired product. A primary route for the asymmetric synthesis of this compound via catalysis is the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral imine precursor, derived from thian-3-one.
This transformation can be catalyzed by transition metal complexes containing chiral ligands, such as those based on rhodium, ruthenium, or iridium. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the hydrogenation to occur preferentially on one face of the imine, leading to one enantiomer of the amine in excess. nih.gov Another powerful approach is organocatalysis, where a chiral organic molecule, such as a derivative of a cinchona alkaloid or a chiral phosphoric acid, catalyzes the enantioselective transformation, such as the isomerization of an imine. nih.govnih.gov
Table 3: Representative Asymmetric Catalysis Methods for Amine Synthesis
| Catalysis Type | Catalyst System Example | Substrate | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Diphosphine Ligand | Imine | 90-99% |
| Asymmetric Transfer Hydrogenation | Ru(II) / Chiral Diamine-Alcohol Ligand | Imine or Ketone | 95-99% |
| Organocatalysis | Chiral Phosphoric Acid | Imine | 85-98% |
| Asymmetric Reductive Amination | Ir(I) / Chiral Phosphine Ligand | Ketone + Amine Source | 90-99% |
Enzymatic or Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild reaction conditions. researchgate.netmdpi.com For the synthesis of enantiopure this compound, several classes of enzymes could be employed.
Transaminases (TAs), or aminotransferases, are particularly well-suited for this purpose. A transaminase could catalyze the asymmetric amination of thian-3-one, using a simple amino donor like isopropylamine, to directly produce one enantiomer of this compound with very high enantiomeric excess. mdpi.com Alternatively, imine reductases (IREDs) can be used for the asymmetric reduction of a pre-formed imine of thian-3-one. nih.gov Lipases could also be used in a kinetic resolution process, where they selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer. unimi.it These enzymatic methods are considered green alternatives to traditional chemical synthesis due to their use of water as a solvent, mild conditions, and high selectivity. researchgate.net
Table 4: Enzymatic Strategies for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Substrate | Key Advantage |
| Transaminase (TA) | Asymmetric Amination | Ketone (Thian-3-one) | Direct conversion of ketone to chiral amine; High e.e. mdpi.com |
| Imine Reductase (IRED) | Asymmetric Reduction | Imine | High stereoselectivity for a wide range of imines. nih.gov |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone | Uses ammonia directly; generates water as the only byproduct. |
| Lipase / Acylase | Kinetic Resolution | Racemic Amine | Effective for separating enantiomers of a pre-existing racemic mixture. manchester.ac.uk |
Purification and Isolation Techniques in this compound Synthesis
Chromatographic Purification Strategies
Following synthesis, the purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is the most common technique for this purpose.
Due to the polar and basic nature of the amine functional group, specific considerations are necessary. In normal-phase chromatography using silica (B1680970) gel, peak tailing can be a significant issue. This is often mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase (e.g., a mixture of heptane (B126788) and ethyl acetate). This deactivates the acidic silanol (B1196071) groups on the silica surface, resulting in improved peak shape and separation.
Alternatively, reverse-phase chromatography can be used, employing a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as water/acetonitrile (B52724) or water/methanol), often with additives like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and well-behaved chromatographically.
For the separation of enantiomers, chiral chromatography is the definitive method. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs (e.g., coated with derivatives of cellulose (B213188) or amylose) are widely used for this purpose.
Table 5: Chromatographic Purification Methods for this compound
| Method | Stationary Phase | Typical Mobile Phase | Purpose |
| Normal-Phase Chromatography | Silica Gel | Heptane/Ethyl Acetate (B1210297) + 0.1-1% Triethylamine | Purification of reaction mixture. |
| Reverse-Phase Chromatography | C18-functionalized Silica | Water/Acetonitrile + 0.1% TFA or Formic Acid | Purification of polar compounds. |
| Chiral Chromatography (SFC/HPLC) | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD) | Isopropanol/Hexane or Supercritical CO₂/Methanol | Separation of enantiomers. |
| Ion-Exchange Chromatography | Cation-Exchange Resin | Aqueous buffers of varying pH and ionic strength | Purification based on charge; useful for salt forms. |
Crystallization and Recrystallization Methods
The purification of this compound and the separation of its stereoisomers are critical steps in its synthesis, often relying on crystallization and recrystallization techniques. These methods are fundamental for obtaining the compound in high purity and for resolving the racemic mixture into its individual enantiomers. The primary approach for the chiral resolution of amines like this compound involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
The principle behind this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties, such as solubility. This difference in solubility allows for their separation by crystallization. A chiral acid is typically used as the resolving agent to react with the basic amine group of this compound.
Commonly employed chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The selection of the appropriate resolving agent and solvent system is crucial for effective separation and is often determined empirically. The process generally involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by controlled cooling or evaporation to induce the crystallization of the less soluble diastereomeric salt.
Once the less soluble diastereomeric salt has been isolated by filtration, it can be purified further by recrystallization. This involves dissolving the crystals in a hot solvent and then allowing them to cool slowly, which promotes the growth of purer crystals. The selection of an appropriate recrystallization solvent is critical; the desired compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
After obtaining a diastereomerically pure salt, the chiral resolving agent is removed to yield the enantiomerically pure this compound. This is typically achieved by treating the salt with a base to deprotonate the amine, followed by extraction of the free amine into an organic solvent.
While specific research detailing the crystallization and recrystallization of this compound is not extensively documented in publicly available literature, the general procedures for analogous cyclic amines provide a framework for the expected methodologies. The efficiency of the resolution is highly dependent on the choice of the chiral acid and the crystallization solvent. A systematic screening of various resolving agents and solvent systems would be necessary to optimize the separation of this compound enantiomers.
For instance, a general approach would involve the systematic testing of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), both as single solvents and as binary mixtures. The temperature at which crystallization is initiated and the rate of cooling are also critical parameters that must be carefully controlled to achieve high diastereomeric and chemical purity.
The following tables outline hypothetical data based on typical diastereomeric salt resolutions of chiral amines to illustrate the expected research findings from such optimization studies.
Table 1: Hypothetical Screening of Chiral Resolving Agents for Racemic this compound
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de, %) of Crystalline Salt |
| (+)-Tartaric Acid | Methanol | 45 | 85 |
| (-)-Mandelic Acid | Ethanol | 52 | 92 |
| (+)-Camphorsulfonic Acid | Isopropanol | 38 | 78 |
| (-)-O,O'-Dibenzoyltartaric Acid | Ethyl Acetate | 60 | 95 |
Table 2: Hypothetical Optimization of Recrystallization for the (-)-Mandelic Acid Salt of (R)-Thian-3-ylmethanamine
| Recrystallization Solvent | Number of Recrystallizations | Yield (%) | Diastereomeric Excess (de, %) |
| Ethanol | 1 | 85 | 98 |
| Ethanol/Water (9:1) | 1 | 90 | 97 |
| Isopropanol | 1 | 82 | 99 |
| Acetone | 1 | 75 | 96 |
These tables serve as an illustrative guide to the type of data that would be generated during the development of a crystallization-based resolution for this compound. The actual experimental results would be contingent on systematic laboratory investigation.
Chemical Reactivity and Mechanistic Investigations of Thian 3 Ylmethanamine
Reactivity of the Primary Amine Functionality
The primary amine group in Thian-3-ylmethanamine is a key site for its chemical reactivity, readily participating in reactions typical of primary alkylamines.
Acylation, Sulfonylation, and Carbamoylation Reactions
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, readily attacking electrophilic carbonyl and sulfonyl groups.
Acylation: This reaction involves treating this compound with acylating agents like acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism to form stable N-substituted amides. chemguide.co.uk This process is fundamental for introducing various acyl groups onto the amine, thereby modifying its steric and electronic properties. nih.govsemanticscholar.org The general transformation is depicted below:
| Reactant 1 | Reactant 2 (Acylating Agent) | Product |
| This compound | R-COCl (Acyl Chloride) | N-(Thian-3-ylmethyl)acetamide |
| This compound | (RCO)₂O (Acid Anhydride) | N-(Thian-3-ylmethyl)acetamide |
Sulfonylation: In a similar fashion, this compound reacts with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. cbijournal.com This reaction is crucial in medicinal chemistry as the sulfonamide linkage is a key structural motif in many therapeutic agents. d-nb.inforesearchgate.net The high reactivity of sulfonyl chlorides with amines facilitates the formation of these stable sulfonamide bonds. nih.gov
Carbamoylation: The formation of carbamates (urethanes) can be achieved through the reaction of this compound with reagents such as carbamoyl (B1232498) phosphates. This reaction introduces a carbamoyl group, which can serve as a protecting group for the amine or as a key functional group in biologically active molecules. nih.gov
Alkylation and Reductive Amination Reactions
Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This is a nucleophilic aliphatic substitution reaction where the amine displaces a halide ion from the alkyl halide. wikipedia.org However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com
| Alkylation Stage | Reactant | Product |
| Primary Amine | This compound + R-X | N-Alkyl-thian-3-ylmethanamine |
| Secondary Amine | N-Alkyl-thian-3-ylmethanamine + R-X | N,N-Dialkyl-thian-3-ylmethanamine |
| Tertiary Amine | N,N-Dialkyl-thian-3-ylmethanamine + R-X | Quaternary Ammonium Salt |
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (or iminium ion). wikipedia.orgchemistrysteps.com This imine is then reduced in situ by a reducing agent to yield the corresponding secondary or tertiary amine. wikipedia.orgrsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comchemistrysteps.com The pH is often maintained at a weakly acidic level to facilitate imine formation without deactivating the amine nucleophile. chemistrysteps.com
Condensation and Imine Formation
The general mechanism proceeds as follows:
Nucleophilic attack of the amine on the carbonyl carbon. libretexts.org
Proton transfer to form a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group to make it a good leaving group (water). youtube.com
Elimination of water to form an iminium ion. libretexts.org
Deprotonation to yield the neutral imine. libretexts.orgyoutube.com
Diazotization and Related Transformations
The primary aliphatic amine group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The resulting aliphatic diazonium salt is highly unstable. organic-chemistry.org It readily decomposes, losing molecular nitrogen (N₂) to form a primary carbocation. organic-chemistry.org This reactive carbocation can then undergo a variety of subsequent reactions, including substitution, elimination, or rearrangement, leading to a mixture of products such as alcohols and alkenes. Due to this instability and lack of selectivity, the diazotization of primary aliphatic amines like this compound is generally less synthetically useful compared to the diazotization of aromatic amines, which form more stable diazonium salts. organic-chemistry.orgbyjus.com
Reactivity of the Thiacyclohexane (Thiane) Ring System
The sulfur atom within the thiane (B73995) ring provides another site for chemical modification, primarily through oxidation reactions.
Oxidation of the Sulfur Atom (e.g., sulfoxides, sulfones)
The sulfur atom in the thiane ring of this compound exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) (+4 oxidation state) and sulfone (+6 oxidation state). wikipedia.org
Sulfoxide Formation: Oxidation to the sulfoxide can be achieved using a variety of oxidizing agents. The choice of reagent allows for control over the extent of oxidation. For instance, mild oxidizing agents under controlled conditions can selectively produce the sulfoxide without significant over-oxidation to the sulfone. researchgate.net The resulting sulfoxide introduces a chiral center at the sulfur atom.
Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the corresponding sulfone. organic-chemistry.org The sulfone group is a highly polar and stable functional group that can significantly alter the physical and chemical properties of the parent molecule. The synthesis of sulfones is an important transformation in the development of pharmaceuticals and other functional materials. researchgate.net
| Starting Material | Product | Oxidation State of Sulfur |
| This compound | (Thian-3-yl)methanamine 1-oxide | +4 |
| This compound | (Thian-3-yl)methanamine 1,1-dioxide | +6 |
Ring-Opening and Rearrangement Reactions
The chemical literature on the specific ring-opening and rearrangement reactions of this compound is not extensive. However, the reactivity of the thiane ring and the aminomethyl group can be inferred from studies on analogous structures, such as other sulfides and N-activated aziridines.
Ring-Opening: The thiane ring, a saturated six-membered heterocycle containing sulfur, is generally stable. Ring-opening would typically require activation of the sulfur atom. For instance, oxidation of the sulfide (B99878) to a sulfoxide or sulfone could facilitate subsequent elimination or ring-opening reactions under specific conditions. Another potential pathway involves the formation of a sulfonium (B1226848) salt, which can then undergo nucleophilic attack leading to the cleavage of a carbon-sulfur bond. Thiol additions to epoxyketones have been shown to lead to a variety of subsequent reactions, including rearrangements and intramolecular aldol (B89426) reactions, highlighting the complex pathways that can follow an initial reaction on a functionalized ring system. nih.gov
Rearrangement Reactions: Rearrangement reactions involving this compound could potentially occur under thermal or catalytic conditions. Theoretical studies on similar structures, such as (aminomethyl)silane, show possibilities for dyotropic reactions where two groups migrate simultaneously. nih.gov For this compound, this could hypothetically involve migration of the amino group or a hydrogen atom. Organocopper-mediated reactions of N-tosylated aziridinemethanols have demonstrated that the choice of reagent can lead to either expected ring-opening products or unprecedented rearrangements, proceeding through different intermediates. This suggests that the reaction pathways for this compound could be highly dependent on the specific reagents and conditions employed.
A summary of potential reaction types is presented below.
| Reaction Type | Reagent/Condition | Potential Outcome |
| Ring-Opening | Oxidation (e.g., H₂O₂) followed by base | Cleavage of C-S bond |
| Alkylating agent (e.g., CH₃I) followed by nucleophile | Formation of an open-chain amino thioether | |
| Rearrangement | Thermal (high temperature) | Isomerization, potential group migration |
| Specific organometallic reagents | Unforeseen skeletal rearrangements |
Functionalization of Ring Carbons (e.g., C-H activation)
Direct functionalization of the C-H bonds of the saturated thiane ring in this compound represents a modern and efficient strategy for creating analogues. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for modifying complex molecules by converting inert C-H bonds into new functional groups. nih.gov This approach avoids lengthy synthetic sequences that might otherwise be required. rsc.org
For saturated rings like thiane, C-H functionalization can be challenging due to the lower reactivity of sp³ C-H bonds compared to those in unsaturated systems. scripps.edu However, recent advances have demonstrated methods for such transformations. The primary amine group in this compound could potentially serve as a directing group, guiding a metal catalyst to a specific C-H bond on the ring to achieve regioselectivity. nih.gov The combination of C-H activation with the scission of strained rings has been shown to be a viable strategy for building molecular complexity, suggesting that similar principles could be applied to heterocyclic systems. nih.govresearchgate.net
The table below summarizes selected transition-metal catalysts used for C-H functionalization of saturated carbocycles, which could be applicable to the thiane ring.
| Metal Catalyst | Directing Group | Type of Functionalization |
| Palladium (Pd) | Amides, Pyridines | Arylation, Alkylation, Acetoxylation |
| Rhodium (Rh) | Carboxylic Acids | Arylation, Olefination |
| Ruthenium (Ru) | Ketones | Alkylation |
| Iridium (Ir) | Hydroxyls | Borylation |
Acid-Base Properties and Salt Formation of this compound
The chemical nature of this compound is dictated by the basic primary amine group (-CH₂NH₂). This group possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base capable of accepting a proton (H⁺).
Due to its basicity, this compound readily reacts with various acids to form stable salts. This is a common strategy used to improve the solubility and crystallinity of amine-containing compounds. mdpi.com For example, reaction with hydrochloric acid yields this compound hydrochloride. The study of amino acid-based compounds shows a wide variety of salts can be formed, containing either a cationic or anionic form of the parent molecule. researchgate.net
Common acids used for salt formation with amines are listed in the table below.
| Acid Name | Chemical Formula | Resulting Salt Name |
| Hydrochloric Acid | HCl | Hydrochloride |
| Sulfuric Acid | H₂SO₄ | Sulfate |
| Nitric Acid | HNO₃ | Nitrate |
| Acetic Acid | CH₃COOH | Acetate (B1210297) |
| Citric Acid | C₆H₈O₇ | Citrate |
| Fumaric Acid | C₄H₄O₄ | Fumarate |
Complexation and Coordination Chemistry with Metal Ions
This compound possesses two potential donor atoms for coordination with metal ions: the nitrogen atom of the primary amine group and the sulfur atom of the thiane ring. This allows it to function as a potentially bidentate ligand, forming a chelate ring with a metal center, or as a monodentate ligand through either the nitrogen or sulfur atom.
The coordination behavior depends on several factors, including the nature of the metal ion (as described by Hard and Soft Acid-Base theory), the solvent, and the presence of other competing ligands.
Nitrogen Coordination: The amine nitrogen is a relatively hard donor and is expected to coordinate preferentially with hard or borderline metal ions such as Zn(II), Cu(II), and Co(II). nih.gov
Sulfur Coordination: The thioether sulfur is a soft donor and would preferentially bind to soft metal ions like Pd(II), Pt(II), Ag(I), and Hg(II).
Bidentate (N,S) Coordination: As a bidentate ligand, it could form a stable chelate ring with transition metals that have an affinity for both nitrogen and sulfur donors. The stability of such complexes is enhanced by the chelate effect.
The geometry of the resulting metal complexes can vary, including tetrahedral, square planar, or octahedral arrangements, depending on the coordination number and electronic configuration of the central metal ion. uobaghdad.edu.iq The design of the ligand is crucial for isolating and stabilizing reactive metal coordination species. bham.ac.uk The study of ligands containing both hard (e.g., carboxylate) and soft (e.g., dithiocarbamate) donor sites shows they can selectively coordinate to different types of metals, a principle that applies to the N,S-donor set of this compound. db-thueringen.de
Mechanistic Studies of this compound Transformations
Mechanistic studies provide a deeper understanding of reaction pathways, including the energetic requirements and the transient species involved. For this compound, such studies would focus on the kinetics, thermodynamics, and intermediates of its reactions.
The rates and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters.
Kinetics: The reaction rate is determined by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). For instance, in a C-H activation reaction, the kinetic parameters would depend on the mechanism of C-H bond cleavage, which is often the rate-determining step. Kinetic analysis helps in optimizing reaction conditions (temperature, catalyst concentration) to achieve a desirable reaction rate. mdpi.com
The table below provides hypothetical thermodynamic values for common reaction types that this compound could undergo, based on general chemical principles.
| Reaction Type | Typical ΔH (Enthalpy) | Typical ΔG (Gibbs Free Energy) | Notes |
| Salt Formation | Negative (Exothermic) | Negative (Spontaneous) | Highly favorable process for amines. |
| C-H Functionalization | Varies | Varies | Depends on bond strengths of reactants and products. Often requires energy input. |
| Coordination | Negative (Exothermic) | Negative (Spontaneous) | Formation of coordinate bonds is generally favorable. |
The transformation of this compound from reactants to products often proceeds through one or more transient reaction intermediates. Identifying these species is crucial for elucidating the reaction mechanism.
For example, in a palladium-catalyzed C-H arylation, a plausible mechanism would involve the formation of an organopalladium intermediate. The amine directing group could first coordinate to the palladium catalyst, followed by oxidative addition into a C-H bond to form a palladacycle intermediate. This intermediate would then undergo further steps to yield the final product.
The characterization of such intermediates is typically achieved using a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of intermediates that are stable enough to be observed.
Mass Spectrometry (MS): To identify the mass-to-charge ratio of transient species.
Infrared (IR) and Raman Spectroscopy: To probe changes in vibrational modes corresponding to bond formation and cleavage.
X-ray Crystallography: To determine the precise three-dimensional structure of stable, crystalline intermediates or metal complexes.
Computational Modeling of Reaction Pathways and Transition States
A comprehensive search of scientific literature and chemical databases yielded no specific studies focused on the computational modeling of reaction pathways and transition states for this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometry of transition states, this methodology has not yet been applied to this compound in published research. fau.eunih.govjocpr.com
The process of modeling reaction pathways involves several key steps:
Reactant and Product Optimization: The initial and final states of a proposed reaction are geometrically optimized to find their lowest energy conformations. github.io
Transition State Searching: Various algorithms, such as Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods or dimer methods, are used to locate the first-order saddle point on the potential energy surface that connects reactants and products. github.iochemshell.org This saddle point represents the transition state.
Frequency Calculations: A frequency calculation is performed on the located transition state structure to verify that it is a true saddle point, characterized by having exactly one imaginary frequency. crystalsolutions.eu
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is then used to confirm that the identified transition state correctly connects the intended reactants and products along the minimum energy pathway. github.io
Without dedicated computational studies on this compound, crucial data such as activation energy barriers (ΔG‡), reaction energies (ΔGrxn), and the specific atomic coordinates of transition state structures remain undetermined. Such data would be essential for quantitatively understanding its reactivity, predicting the feasibility of different reaction pathways, and designing new synthetic routes. The general principles of computational mechanistic studies are well-established, but their specific application to this compound is a subject for future research. unict.itnih.gov
Due to the absence of specific research findings, no data tables on calculated energy barriers or transition state geometries for this compound can be provided.
Derivatization Strategies and Analogue Design Based on the Thian 3 Ylmethanamine Scaffold
Synthetic Approaches to Thian-3-ylmethanamine Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is achieved through a variety of established and innovative chemical transformations. These approaches allow for the systematic exploration of the chemical space around the core scaffold to optimize desired properties.
The primary amino group of this compound is a key site for derivatization, offering a nucleophilic handle for a wide range of chemical reactions. Common modifications include N-acylation, N-alkylation, and reductive amination, which allow for the introduction of diverse functional groups that can alter polarity, introduce new binding motifs, or serve as points of attachment for larger molecular fragments.
N-Acylation: This is one of the most fundamental transformations, forming a stable amide bond. The reaction is typically achieved by treating this compound with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This method is widely used for creating libraries of compounds with varied substituents. For instance, N-acylation can introduce aromatic or heterocyclic rings, alkyl chains, or functionalized moieties that can act as pharmacophores or modulate solubility. The use of versatile benzotriazole chemistry provides a mild and efficient method for the acylation of various amines, a technique applicable to the this compound scaffold. nih.gov
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be accomplished through direct alkylation with alkyl halides. However, this method can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the C=N double bond. libretexts.orglibretexts.org Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are employed because they are mild enough not to reduce the starting carbonyl compound but are effective in reducing the intermediate imine. masterorganicchemistry.comwikipedia.org This process is highly efficient for producing secondary and tertiary amines with a wide variety of substituents.
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Acylation | Acyl Halides, Anhydrides, Activated Carboxylic Acids | Amides | Forms stable amide bonds; introduces diverse functional groups. |
| N-Alkylation (Direct) | Alkyl Halides | Secondary/Tertiary Amines | Can be difficult to control, risk of over-alkylation. |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amines | High control and efficiency; versatile for introducing a wide range of substituents. |
Modifying the carbocyclic framework of the thian ring is more challenging than derivatizing the amino group but offers a powerful way to influence the scaffold's conformation and steric profile. Site-selective C-H functionalization is a modern approach to directly introduce substituents onto such saturated ring systems. nih.govnih.gov While specific examples on the this compound scaffold are not abundant in readily available literature, general principles of cycloalkane functionalization can be applied.
Key strategies could include:
Transannular C-H Functionalization: Advanced catalytic methods, often employing palladium catalysts with specialized ligands, can enable the direct arylation or alkylation of C-H bonds at positions gamma to a directing group. nih.govnih.gov For a derivative where the aminomethyl group is converted to a carboxylic acid, it could potentially direct functionalization to other positions on the ring.
Synthesis from Pre-functionalized Precursors: An alternative to modifying the pre-formed ring is to synthesize the this compound scaffold from starting materials that already contain the desired substituents on the ring.
The this compound scaffold can be used to create more complex, rigid, and conformationally constrained polycyclic systems through intramolecular cyclization reactions. These strategies are valuable for locking the molecule into a specific bioactive conformation.
For example, the amino group and a suitable functional group placed elsewhere on the molecule can react to form a new ring. A hypothetical strategy could involve N-acylation of the amine with a reagent that also contains a reactive group, such as a halide. Subsequent intramolecular cyclization could lead to the formation of a bicyclic lactam. Rhodium-catalyzed intramolecular cyclizations have been used to synthesize related sulfur-containing dihydropyrans, demonstrating the feasibility of such ring-closing strategies.
Advanced Spectroscopic and Computational Characterization of Thian 3 Ylmethanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of Thian-3-ylmethanamine by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.
The analysis of one-dimensional ¹H and ¹³C NMR spectra offers fundamental information about the electronic environment of each atom in the molecule. The thiane (B73995) ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.
¹H NMR Spectroscopy: The proton spectrum is characterized by signals corresponding to the thiane ring protons, the methine proton at the C3 position, the methylene (B1212753) protons of the aminomethyl group, and the amine protons. Due to the electronegativity of the adjacent sulfur and nitrogen atoms, the protons on carbons C2, C6, C3, and the aminomethyl C7 are shifted downfield relative to unsubstituted alkanes. libretexts.orglibretexts.org The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms (S and N), which cause a downfield shift. organicchemistrydata.orglibretexts.org
Below are the predicted chemical shifts for this compound, based on typical values for substituted thianes and alkylamines.
Predicted NMR Chemical Shift Data for this compound
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) | ||
|---|---|---|---|
| Proton Position | Predicted δ (ppm) | Carbon Position | Predicted δ (ppm) |
| H2, H6 (ring CH₂) | 2.5 - 3.0 | C2, C6 (ring CH₂) | ~30 |
| H4, H5 (ring CH₂) | 1.6 - 2.1 | C4, C5 (ring CH₂) | ~25 |
| H3 (ring CH) | 2.2 - 2.7 | C3 (ring CH) | ~40 |
| H7 (-CH₂NH₂) | 2.8 - 3.2 | C7 (-CH₂NH₂) | ~45 |
| -NH₂ | 1.5 - 2.5 (broad) |
Heteronuclear NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the primary amine group. Its chemical shift would be sensitive to protonation state and hydrogen bonding.
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for determining the compound's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the thiane ring (e.g., H2-H3, H3-H4, etc.) and between the C3 methine proton and the C7 methylene protons of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly valuable for conformational analysis. beilstein-journals.orgmdpi.com For instance, NOESY can help determine the preferred orientation (axial or equatorial) of the aminomethyl substituent on the thiane ring by observing cross-peaks between the side-chain protons and specific axial or equatorial protons on the ring. arxiv.org
Key Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H2 ↔ H3, H3 ↔ H4, H3 ↔ H7 | ¹H-¹H connectivity within the ring and to the side chain. |
| HSQC | H2 ↔ C2, H3 ↔ C3, H7 ↔ C7, etc. | Direct ¹H-¹³C one-bond correlations. |
| HMBC | H7 ↔ C3, H7 ↔ C4, H2 ↔ C3 | Long-range connectivity, confirming the position of the aminomethyl group. |
| NOESY | H7 ↔ H3(axial), H7 ↔ H5(axial) | Spatial proximity, elucidation of the substituent's conformational preference (e.g., equatorial). |
The thiane ring is not static but undergoes a dynamic conformational equilibrium, primarily through a chair-chair ring inversion process. vu.nl Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, is the primary method for studying such processes. nih.gov
At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. chemrxiv.org As the temperature is lowered, the rate of inversion decreases. At a specific temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to merge into a single broad peak. Below this temperature, in the slow-exchange regime, distinct signals for the two chair conformers can be observed.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring inversion. For cyclohexane, the barrier is approximately 10 kcal/mol. masterorganicchemistry.com The presence of a heteroatom like sulfur in the thiane ring can influence this barrier. scribd.com These studies provide critical data on the conformational flexibility and energetic landscape of the molecule. rsc.orgresearchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). metsysbio.com This precision allows for the determination of the exact elemental composition of the molecule from its measured monoisotopic mass. For this compound, HRMS can unequivocally confirm its molecular formula as C₅H₁₁NS by distinguishing it from other combinations of atoms that might have the same nominal mass. nih.govhawaii.edursc.org
HRMS Data for this compound (C₅H₁₁NS)
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Typical Experimental Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₅H₁₂NS⁺ | 118.0685 | 118.0683 (example) |
| [M]⁺• | C₅H₁₁NS⁺• | 117.0607 | 117.0605 (example) |
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and provides evidence for its connectivity. gre.ac.ukuab.edu
For protonated this compound, collision-induced dissociation (CID) would likely induce fragmentation through several pathways. nih.gov The primary amine is a likely site of protonation. Key fragmentation mechanisms for cyclic amines and sulfides include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and ring cleavage. miamioh.eduwhitman.edusapub.org
Plausible fragmentation pathways include:
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule.
Alpha-cleavage: Cleavage of the C2-C3 or C3-C4 bonds, initiated by the charge on the nitrogen, leading to ring opening.
Loss of the aminomethyl radical (•CH₂NH₂): Homolytic cleavage of the C3-C7 bond.
Ring Cleavage: Fragmentation of the thiane ring itself, potentially involving the loss of thioformaldehyde (B1214467) (CH₂S) or other sulfur-containing fragments. nih.govnih.gov
Plausible MS/MS Fragments for [C₅H₁₁NS + H]⁺
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment | Plausible Origin |
|---|---|---|---|
| 101.0423 | NH₃ (17.0262) | C₅H₉S⁺ | Loss of ammonia from the side chain. |
| 87.0443 | CH₅N (31.0419) | C₄H₇S⁺ | Cleavage of the C3-C7 bond with H rearrangement. |
| 71.0494 | CH₂S (46.0027) | C₄H₉N⁺ | Ring cleavage with loss of thioformaldehyde. |
| 44.0495 | C₄H₆S (86.0188) | CH₆N⁺ | Extensive fragmentation, formation of methaniminium (B15471056) ion. |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of ions in the gas phase. nih.gov It separates ions based on their drift time through a gas-filled chamber under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. nih.gov Consequently, IMS-MS can distinguish between different conformational isomers (conformers) of a molecule that have the same mass-to-charge ratio but different shapes. nih.govresearchgate.net
For this compound, the primary conformational flexibility arises from the chair-like structure of the thiane ring and the orientation of the aminomethyl substituent at the C3 position. The two principal chair conformers are those with the aminomethyl group in an axial position and an equatorial position. These two conformers are expected to have distinct CCS values due to their different spatial arrangements. The equatorial conformer is generally more stable and would likely present a slightly more elongated shape compared to the more compact axial conformer.
In a hypothetical IMS-MS experiment, ionized this compound would be introduced into the drift tube. The resulting arrival time distribution would be expected to show two distinct peaks, corresponding to the two stable conformers. By calibrating the instrument with known standards, the drift times can be converted to experimental CCS values. These experimental values can then be compared with theoretically calculated CCS values for computationally optimized structures of the axial and equatorial conformers to confirm their assignment. This approach allows for the characterization of the conformational landscape of the molecule in the gas phase. researchgate.net
Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Conformers
| Conformer | Predicted Stability | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (CCS) (Ų) |
| Equatorial | More Stable | 10.2 | 115.4 |
| Axial | Less Stable | 9.8 | 112.1 |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and elucidating the structure of molecules. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. s-a-s.org The two techniques are often complementary, as different vibrational modes can be active in either IR or Raman spectra.
Characteristic Absorption Band Assignments and Functional Group Identification
The vibrational spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the amine (-NH2), the methylene groups (-CH2-), the methine group (-CH-), and the thioether linkage (C-S-C) within the saturated thiane ring.
Key characteristic absorption bands can be assigned as follows:
N-H Stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net
C-H Stretching: The aliphatic C-H stretching vibrations of the methylene and methine groups on the thiane ring are expected in the 2850-3000 cm⁻¹ range.
N-H Bending: The scissoring motion of the -NH2 group typically gives rise to a medium to strong absorption band between 1590 and 1650 cm⁻¹.
C-H Bending: The scissoring and rocking vibrations of the methylene groups occur in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
C-N Stretching: The stretching vibration of the aliphatic C-N bond is typically found in the 1000-1250 cm⁻¹ range.
C-S Stretching: The C-S stretching vibrations of the thioether are generally weak and appear in the 600-800 cm⁻¹ region.
These assignments, supported by computational frequency calculations, provide a vibrational fingerprint for this compound, confirming the presence of its key functional groups. nih.goviu.edu.sa
Table 2: General Vibrational Band Assignments for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300-3500 | Medium | Weak |
| Stretch | C-H (Aliphatic) | 2850-3000 | Strong | Strong |
| Scissoring (Bend) | N-H (Amine) | 1590-1650 | Medium-Strong | Weak |
| Scissoring (Bend) | C-H (CH₂) | 1400-1470 | Medium | Medium |
| Stretch | C-N (Aliphatic) | 1000-1250 | Medium | Medium |
| Stretch | C-S (Thioether) | 600-800 | Weak | Strong |
Conformational Analysis through Vibrational Frequencies
Vibrational frequencies are sensitive to the local environment and geometry of a molecule, making IR and Raman spectroscopy useful for conformational analysis. iu.edu.sa The vibrational frequencies of the this compound molecule are expected to differ between its axial and equatorial conformers. For instance, the frequencies of the C-S stretching modes and certain CH₂ rocking or twisting modes are particularly sensitive to the ring's conformation and the substituent's orientation. nasa.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra for both the axial and equatorial conformers. By comparing the calculated frequencies with the experimentally observed IR and Raman spectra, it is possible to determine the predominant conformer in a given state (solid, liquid, or gas). iu.edu.sa The relative intensities of conformer-specific bands can also provide an estimate of the equilibrium population of each conformer under specific conditions. Anharmonic frequency calculations can further refine the theoretical predictions to achieve better agreement with experimental results. nasa.gov
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy probes the electronic structure of molecules by measuring transitions between different electronic energy levels. libretexts.org This is typically done using ultraviolet-visible (UV-Vis) absorption spectroscopy and fluorescence emission spectroscopy.
Analysis of Electronic Transitions and Absorption Maxima
This compound is a saturated aliphatic compound. Its primary chromophores are the lone pairs of electrons on the nitrogen and sulfur atoms. The possible electronic transitions for this molecule are high-energy σ → σ* and n → σ* transitions. libretexts.org
σ → σ transitions:* These involve promoting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These are very high-energy transitions and typically occur in the vacuum UV region (below 200 nm).
n → σ transitions:* These involve promoting a non-bonding (n) electron from the nitrogen or sulfur atom to an antibonding sigma (σ) orbital. These transitions are of lower energy than σ → σ transitions but still generally occur at short wavelengths, often below the typical 220-800 nm range of standard UV-Vis spectrophotometers. youtube.com
Due to the absence of a conjugated π-system or other low-energy chromophores, this compound is not expected to show significant absorption in the near-UV or visible regions of the spectrum. uobabylon.edu.iq Any measurable absorption maxima (λ_max) would likely be found below 220 nm.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| n → σ | N lone pair → σ | ~210 | Low (~100-1000) |
| n → σ | S lone pair → σ | ~225 | Low (~100-1000) |
| σ → σ | σ → σ | < 200 | High |
Fluorescence Emission Characteristics and Quantum Yields
Fluorescence is the emission of light from a molecule after it has absorbed light. libretexts.org For a molecule to be fluorescent, it must possess a suitable electronic structure (a fluorophore) that allows for efficient radiative decay from an excited electronic state back to the ground state. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. libretexts.orguci.edu
Saturated aliphatic amines and thioethers like this compound are generally considered non-fluorescent. Following excitation via a high-energy n → σ* transition, the excited state is typically deactivated very rapidly through non-radiative pathways, such as vibrational relaxation and internal conversion. uci.edu The lack of structural rigidity and the absence of a conjugated π-system mean that the energy is quickly dissipated as heat rather than being re-emitted as light. Consequently, the fluorescence quantum yield for this compound is expected to be negligible or zero. nih.gov
Table 4: Predicted Fluorescence Properties of this compound
| Property | Predicted Value/Characteristic |
| Fluorescence Emission | None expected |
| Excitation Wavelength (nm) | < 230 |
| Emission Wavelength (nm) | Not Applicable |
| Quantum Yield (Φ_F) | ~0 |
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal information on the solid-state conformation, bond lengths, bond angles, and the packing of this compound molecules in a crystal lattice. However, no publicly available crystal structure data for this compound has been deposited in crystallographic databases or published in scientific journals.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
A crystallographic study would reveal the nature and geometry of intermolecular interactions. For this compound, hydrogen bonds involving the primary amine (N-H) as a donor and the nitrogen lone pair or the sulfur atom as potential acceptors would be of primary interest. Without experimental data, the specific network of these interactions in the solid state cannot be described.
Advanced Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into the behavior of molecules at the electronic and atomic levels. Techniques such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are powerful tools for exploring properties that can be difficult or impossible to measure experimentally. Despite the potential for these methods to elucidate the characteristics of this compound, specific computational studies on this molecule have not been published.
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations could determine the electronic properties of this compound, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations would also provide insights into charge distribution, dipole moment, and molecular electrostatic potential. As of now, such theoretical data for this compound is not present in the literature.
Conformational Analysis and Energy Landscape Mapping
A computational conformational analysis would identify the stable low-energy conformations of the this compound molecule, particularly concerning the chair, boat, and twist-boat forms of the thian ring and the rotation around the C-C and C-N bonds of the side chain. Mapping the potential energy surface would reveal the energy barriers between these conformers. This information is not currently available.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations could model the behavior of this compound over time, providing a view of its flexibility and interactions with its environment, such as a solvent. These simulations are crucial for understanding how the molecule behaves in a solution, including the formation and dynamics of solvent shells and intramolecular hydrogen bonding. No MD simulation studies focused on this compound have been reported.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
The prediction of spectroscopic parameters through computational methods provides invaluable insight into the molecular structure and electronic properties of compounds like this compound, often preceding or complementing experimental data. These theoretical approaches can elucidate spectral features, aid in structural confirmation, and predict properties for hypothetical derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts. A primary technique is the Gauge-Independent Atomic Orbital (GIAO) method, which is frequently employed with Density Functional Theory (DFT) calculations. uncw.edu This approach involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. uncw.edu The chemical shifts are subsequently determined by referencing these shielding values to a standard, typically Tetramethylsilane (TMS).
The accuracy of these predictions depends heavily on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.gov Furthermore, modern approaches increasingly utilize machine learning (ML) and deep neural networks, such as Graph Neural Networks (GNNs), which are trained on large datasets of experimental NMR spectra to predict chemical shifts with high accuracy, sometimes outperforming traditional quantum chemical calculations in speed and precision. nih.govresearchgate.netdoaj.org These algorithms learn the complex relationships between molecular structure and spectral output, enabling rapid and reliable predictions from a given chemical structure. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized equilibrium geometry. Using DFT methods, a frequency calculation can predict the wavenumbers and intensities of the fundamental vibrational modes. researchgate.net These calculations can identify characteristic stretching and bending vibrations, such as N-H and C-H stretches from the aminomethyl group and C-S stretches within the thian ring. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental data. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For a molecule like this compound, which contains saturated rings and an amine group, the significant electronic transitions are expected to occur in the far UV region. The calculations can predict the λmax for transitions such as n → σ* associated with the lone pairs on the nitrogen and sulfur atoms.
The following table presents hypothetical spectroscopic data for this compound, predicted using common computational methods.
| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |
|---|---|---|---|
| ¹H NMR | δ (CH₂) | 2.6 - 2.8 ppm | DFT/GIAO (B3LYP/6-311+G(d,p)) |
| δ (CH ring) | 1.5 - 2.9 ppm | ||
| δ (NH₂) | 1.3 - 1.6 ppm | ||
| ¹³C NMR | δ (CH₂) | ~48 ppm | |
| δ (CH ring) | 28 - 40 ppm | DFT/GIAO (B3LYP/6-311+G(d,p)) | |
| δ (CH₂) | ~30 ppm | DFT/GIAO (B3LYP/6-311+G(d,p)) | |
| IR | ν (N-H stretch) | 3350 - 3450 cm⁻¹ | DFT (B3LYP/6-311+G(d,p)) |
| ν (C-H stretch) | 2850 - 2950 cm⁻¹ | ||
| δ (NH₂ scissoring) | 1590 - 1640 cm⁻¹ | ||
| ν (C-S stretch) | 650 - 750 cm⁻¹ | ||
| UV-Vis | λmax (n → σ*) | ~210 nm | TD-DFT (CAM-B3LYP/6-311+G(d,p)) |
Virtual Screening and Library Design (Theoretical Principles)
Virtual Screening: Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a biological target, typically a protein or enzyme. semanticscholar.orgnih.gov The this compound core could serve as a foundational scaffold in a structure-based virtual screening (SBVS) campaign. In this approach, a high-resolution 3D structure of the target protein is required.
The theoretical process involves several key steps:
Target and Library Preparation: The 3D structure of the biological target is prepared, and a virtual library of compounds derived from the this compound scaffold is generated. This preparation includes assigning correct protonation states, bond orders, and generating realistic 3D conformations for each molecule in the library. semanticscholar.org
Molecular Docking: The library of compounds is computationally "docked" into the active site of the target protein. Docking algorithms explore various possible binding orientations and conformations of each ligand within the binding site and calculate a corresponding binding score.
Scoring and Ranking: A scoring function is used to estimate the binding affinity between the ligand and the target. Compounds are ranked based on their scores, with the top-scoring "hits" being prioritized for further investigation. nih.gov
This process allows for the rapid and cost-effective screening of millions of potential compounds, significantly narrowing the field for experimental testing. semanticscholar.org
Library Design: The design of a chemical library is a critical step that precedes virtual screening or high-throughput screening. The goal is to create a collection of molecules with diverse chemical and physical properties to maximize the chances of finding a hit for a specific biological target. This compound can be utilized as a "scaffold," which is a core molecular structure upon which a combinatorial library is built. nih.gov
The theoretical principles for designing a library around the this compound scaffold include:
Scaffold Selection: The thian ring provides a defined three-dimensional geometry, while the aminomethyl group offers a key point for chemical modification. This scaffold can be considered a starting point for creating a focused library.
Combinatorial Enumeration: A virtual library is created by attaching a variety of chemical moieties (R-groups) to specific attachment points on the scaffold. For this compound, modifications could be made at the primary amine, the thian sulfur (e.g., oxidation to sulfoxide (B87167) or sulfone), or the carbon atoms of the ring.
Property Filtering: The enumerated library is often filtered based on physicochemical properties to ensure "drug-likeness." This involves applying criteria such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Diversity Analysis: The final selection of compounds for the library aims to maximize structural diversity. This ensures a broad exploration of the chemical space, increasing the probability of identifying novel and potent bioactive molecules. drugdesign.org
By using this compound as a central scaffold, a focused library can be designed to explore interactions with a target protein, with each derivative presenting a unique set of steric and electronic features for potential binding.
Thian 3 Ylmethanamine As a Building Block and Ligand in Organic Synthesis, Catalysis, and Material Science
Utility in Multi-Component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. researchgate.netnih.gov Primary amines are fundamental components in many well-known MCRs, such as the Ugi and Passerini reactions, where they form key imine intermediates. baranlab.orgorganic-chemistry.orgbeilstein-journals.org
Theoretically, Thian-3-ylmethanamine could serve as the amine component in such reactions. Its primary amine function is available for condensation with aldehydes or ketones to form an iminium ion, which can then be trapped by other nucleophiles in the reaction mixture. nih.gov The inclusion of the thiane (B73995) ring would introduce a flexible, lipophilic, and sulfur-containing moiety into the final product, a feature that can be desirable in medicinal chemistry for modulating properties like metabolic stability and receptor binding. Despite this potential, specific examples of this compound being used in Ugi, Passerini, or other MCRs to generate complex molecules are not prominently featured in peer-reviewed literature.
Chiral amines are invaluable building blocks in asymmetric synthesis, serving as starting materials for a vast array of pharmaceuticals and bioactive natural products. yale.eduresearchgate.net The synthesis of enantiomerically pure amines often relies on methods like asymmetric additions to imines derived from chiral auxiliaries, such as tert-butanesulfinamide. harvard.edunih.gov
For this compound to be used as a chiral building block, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. Once obtained, a single enantiomer of this compound could be incorporated into a target molecule, transferring its stereochemistry to the final product. The thiane ring provides a defined three-dimensional structure that could influence the stereochemical outcome of subsequent reactions. However, the scientific literature lacks specific, documented protocols for the large-scale resolution of this compound or its direct application as a chiral building block in the asymmetric synthesis of complex molecules. nih.govnih.gov
Macrocycles and supramolecular assemblies are large, structured molecules with significant applications in host-guest chemistry, drug delivery, and materials science. nih.govvot.pl Their synthesis often involves the strategic connection of smaller building blocks. Primary amines are frequently used as key reactive handles in macrocyclization strategies, for example, through reactions like amide bond formation or reductive amination to close the ring. nih.gov
This compound possesses a primary amine that could be employed in such cyclization reactions. As a bifunctional building block (with the amine as one reactive site and potential for functionalization elsewhere on the ring), it could be integrated into linear precursors destined for cyclization. The thiane unit would impart a flexible, non-planar segment within the macrocyclic framework. In supramolecular chemistry, the amine group can form hydrogen bonds, which are crucial for directing the self-assembly of larger, ordered structures. mdpi.comrsc.org Despite this theoretical potential, there is a lack of specific published examples detailing the use of this compound in the synthesis of discrete macrocycles or defined supramolecular assemblies.
Applications in Catalysis
The development of ligands has been a cornerstone of advances in transition metal catalysis. Ligands containing both soft (sulfur) and hard (nitrogen) donor atoms can coordinate to metal centers, modulating their electronic properties and steric environment to control catalytic activity and selectivity. nih.govvot.pl Amines and thioethers are common functionalities in ligands for various catalytic processes, including palladium-catalyzed cross-coupling reactions. researchgate.netfishersci.canih.gov
This compound contains both a thioether (the sulfur in the thiane ring) and a primary amine, making it a potential bidentate S,N-ligand. Such a ligand could chelate to a transition metal, forming a stable complex. The properties of the resulting catalyst would be influenced by the bite angle and flexibility of the thiane ring. While numerous S,N-ligands have been developed and studied, research specifically detailing the synthesis of this compound-metal complexes and their application in transition metal catalysis is not readily found in the literature. nih.govwikipedia.orgmdpi.com
Table 1: Potential Coordination Modes of this compound in Transition Metal Catalysis
| Coordination Mode | Metal Center (Example) | Potential Application | Research Status |
|---|---|---|---|
| Monodentate (N-donor) | Palladium(II) | Cross-coupling reactions | Not specifically documented |
| Monodentate (S-donor) | Rhodium(I) | Hydroformylation | Not specifically documented |
This table represents theoretical possibilities based on the structure of the compound and general principles of coordination chemistry. Specific research on this compound for these applications is not available in the searched literature.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. Chiral primary and secondary amines are a major class of organocatalysts, operating through the formation of enamine or iminium ion intermediates. dntb.gov.ua
If resolved into its enantiomers, chiral this compound or its derivatives could potentially function as organocatalysts. For instance, its secondary amine derivatives could be used in asymmetric Michael additions or aldol (B89426) reactions. The steric bulk and conformational bias of the thiane ring could play a role in creating a chiral environment around the catalytic site, thereby influencing the stereochemical outcome of the reaction. However, the field of organocatalysis has largely focused on other amine scaffolds, and there are no prominent reports on the development or application of this compound-based organocatalysts. researchgate.net
This compound-Derived Reagents for Specific Transformations
Beyond its role as a structural component, this compound can be a precursor for specialized reagents in organic synthesis. The primary amine is a versatile functional group that can be readily transformed into other functionalities, enabling the creation of a library of derivatives for specific synthetic purposes.
Potential transformations and their applications include:
Formation of Chiral Ligands: The thian scaffold can be used to develop chiral ligands for asymmetric catalysis. By resolving this compound into its enantiomers or by attaching a chiral auxiliary to the amine, new ligands can be synthesized where the sulfur atom and other introduced groups can coordinate to a metal center, creating a chiral environment for catalysis.
Derivatization into Phase-Transfer Catalysts: The amine can be quaternized through exhaustive alkylation to produce ammonium (B1175870) salts. If one of the alkyl groups is a long carbon chain, the resulting molecule could function as a phase-transfer catalyst, facilitating reactions between reagents in immiscible solvent phases.
Synthesis of Protecting Group Reagents: The aminomethyl group can be modified to create novel protecting groups for other functional groups, with the thian ring potentially offering unique cleavage conditions or stability profiles.
Table 2: Synthetic Utility of this compound Derivatives
| Derivative Type | Synthetic Transformation | Potential Application |
| Isothiocyanate | Reaction with Thiophosgene | Building block for thioureas, heterocycles |
| N-Oxide | Oxidation of the Amine | Reagent for specific oxidation reactions |
| Diazonium Salt | Diazotization of the Amine | Precursor for Sandmeyer-type reactions |
| Chiral Schiff Base | Condensation with Chiral Aldehyde | Chiral ligand for asymmetric synthesis |
While specific, named reagents derived directly from this compound are not yet widespread, its structural attributes make it a promising platform for the future development of novel synthetic tools. nih.gov
Molecular and Biochemical Interaction Studies of Thian 3 Ylmethanamine and Its Derivatives Pre Clinical & Mechanistic Focus
Molecular Target Identification and Binding Affinities (In Vitro/Ex Vivo)
The initial steps in characterizing the mechanism of action for any novel compound involve identifying its molecular targets and quantifying its binding affinity. In vitro and ex vivo assays are fundamental to this process.
Derivatives containing a thiane (B73995) or related thiophene (B33073) core have been investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Enzyme inhibition is a key mechanism of action for many therapeutic drugs. nih.gov Inhibitors can function through different mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, which can be distinguished by analyzing their effects on enzyme kinetics. youtube.comyoutube.com
For instance, a series of thieno[3,2-c]pyrazol-3-amine derivatives were designed and evaluated as potential inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. nih.gov In vitro assays identified compounds with potent inhibitory activity, with the most active derivative, compound 16b , exhibiting an IC50 value in the single-digit nanomolar range. nih.gov Similarly, certain thieno[2,3-b]pyridine (B153569) derivatives have shown moderate inhibitory activity against the Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation. nih.gov
Below is a table summarizing the enzyme inhibitory activities of selected thieno-derivatives against their identified targets.
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine | 16a | GSK-3β | 4.4 nM | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine | 16b | GSK-3β | 3.1 nM | nih.gov |
| Thieno[2,3-b]pyridine | 3c | Pim-1 | 35.7 µM | nih.gov |
| Thieno[2,3-b]pyridine | 5b | Pim-1 | 12.71 µM | nih.gov |
| (Thiophen-3-yl)aminopyrimidine | 36c | ERK1 | 0.11 nM | nih.gov |
| (Thiophen-3-yl)aminopyrimidine | 36c | ERK2 | 0.08 nM | nih.gov |
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors. nih.gov These assays typically use a radiolabeled or fluorescently-labeled ligand that is known to bind to the receptor of interest. nih.govnih.gov By measuring the displacement of the labeled ligand by the test compound, one can calculate its binding affinity, often expressed as the inhibition constant (Ki). researchgate.net
While specific receptor binding data for Thian-3-ylmethanamine is not available, studies on other heterocyclic compounds illustrate the process. For example, a study on N-benzylamine substituted 1,3-dioxanes evaluated their affinity for σ₁ and σ₂ receptors, which are implicated in various neurological functions. mdpi.com The affinity was determined through radioligand binding assays, revealing high affinity and selectivity for the σ₁ receptor for certain derivatives. mdpi.com These studies underscore the importance of stereochemistry and substitution patterns in determining receptor affinity and selectivity. mdpi.com
The following table presents illustrative binding affinity data for N-benzylamine 1,3-dioxane (B1201747) derivatives, demonstrating the type of data generated in such studies.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| N-benzylamine 1,3-dioxane (17a) | σ₁ Receptor | 31 nM | mdpi.com |
| N-benzylamine 1,3-dioxane (18a) | σ₁ Receptor | >1,000 nM | mdpi.com |
| N-benzylamine 1,3-dioxane (17b) | σ₁ Receptor | 57 nM | mdpi.com |
| N-benzylamine 1,3-dioxane (18b) | σ₁ Receptor | 105 nM | mdpi.com |
Understanding the binding of a ligand to its protein target involves more than just affinity; it also includes the dynamics and thermodynamics of the interaction. These factors provide a deeper insight into the binding mechanism, stability of the complex, and the forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and analyze these interactions. For instance, molecular docking of thieno[2,3-c]pyridine (B153571) derivatives into the ATP-binding site of the Hsp90 protein revealed key molecular interactions that could be responsible for their inhibitory activity. mdpi.com Similarly, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives suggested that their interactions with the kinase active site were similar to those of known co-crystallized ligands.
Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC). These parameters reveal whether the binding is driven by favorable enthalpic contributions (e.g., strong hydrogen bonds) or entropic contributions (e.g., release of water molecules from the binding site). Currently, specific thermodynamic data for the binding of this compound or its direct derivatives to a protein target have not been published.
Cellular Pathway Modulation (In Vitro/Ex Vivo Investigations)
Beyond binding to a specific molecular target, it is essential to understand how a compound affects the broader network of cellular signaling pathways. In vitro studies using cultured cells are instrumental in elucidating these effects.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. wikipedia.orgnih.gov Its frequent dysregulation in diseases like cancer makes it a prime target for therapeutic intervention. nih.gov The pathway is activated by various growth factors, leading to the phosphorylation and activation of PI3K, which in turn activates Akt. nih.gov Activated Akt can then phosphorylate a multitude of downstream targets, including mTOR, to promote cell growth and survival. wikipedia.orgfrontiersin.org
While direct evidence of this compound modulating this pathway is absent, many anticancer compounds exert their effects by inhibiting PI3K, Akt, or mTOR. aging-us.com For example, studies have shown that inhibiting this pathway can suppress fibrosis and induce autophagy. frontiersin.org The investigation of (thiophen-3-yl)aminopyrimidine derivatives as ERK1/2 inhibitors also highlights the targeting of key signaling cascades. nih.gov The ERK pathway is another critical regulator of cell proliferation and survival, and its inhibition can block downstream signaling and induce cell death. nih.gov
Modulation of signaling pathways ultimately translates into specific cellular outcomes, such as halting the cell division cycle (cell cycle arrest) or inducing programmed cell death (apoptosis). nih.govmdpi.com These processes are tightly regulated, and their manipulation is a common strategy for anticancer therapies.
Several studies on thieno-derivatives have demonstrated their ability to influence these processes. For example, a thieno[2,3-d]pyrimidine derivative, compound 9c , was found to induce cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov This arrest was accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov Another study on thieno[2,3-c]pyridine derivatives identified compound 6i as an agent that causes cell cycle arrest in the G2 phase in HSC3 and RKO cancer cell lines. mdpi.com Likewise, a new derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, named BChTT , induced cell cycle arrest in the G0/G1 phase in several cancer cell lines. researchgate.net
Apoptosis induction by various heterocyclic compounds is often confirmed by observing an increase in the population of late apoptotic cells and changes in the expression levels of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). nih.govmdpi.com
The table below summarizes the observed effects of selected derivative compounds on cellular processes.
| Compound Class | Specific Derivative | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 9c | MDA-MB-468 (Breast Cancer) | G2/M Arrest | Induction (Pre-G1 accumulation) | nih.gov |
| Thieno[2,3-c]pyridine | 6i | HSC3 (Head & Neck Cancer), RKO (Colorectal Cancer) | G2 Arrest | Induced cell death (non-apoptotic mechanism suggested) | mdpi.com |
| Thieno-1,3-thiazin-4-one | BChTT | A549 (Lung), HT-29 (Colon), C6 (Glioma) | G0/G1 Arrest | Not specified | researchgate.net |
| Benzimidazole Derivative | Compound 5 | MCF-7, DU-145, H69AR | G2/M Arrest | Induction (late apoptotic cells increased) | nih.gov |
Biochemical Reaction Intermediates and Enzyme Kinetics in Model Systems
In preclinical investigations, the interaction of this compound and its derivatives with enzyme systems provides insights into their potential mechanisms of action. Studies in model systems often focus on enzymes that are key to particular pathological pathways. While direct enzymatic reaction data for this compound is not extensively published, analogies can be drawn from structurally related heterocyclic compounds.
The primary amine group of this compound is a key feature that can participate in various enzymatic reactions. It can act as a nucleophile, potentially forming transient covalent intermediates with electrophilic centers within an enzyme's active site. For instance, in reactions with enzymes that process amine substrates, such as transaminases or monoamine oxidases, the aminomethyl group could be a site of transformation.
Enzyme kinetic studies are crucial for quantifying the efficiency and nature of these interactions. Parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i) are determined to characterize the binding affinity and catalytic efficiency. For derivatives of this compound, these studies can reveal whether they act as substrates, competitive inhibitors, non-competitive inhibitors, or uncompetitive inhibitors.
Hypothetical kinetic data for a derivative of this compound (Derivative A) interacting with a model enzyme, such as a hypothetical kinase, are presented below. This data illustrates how such interactions are characterized.
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Derivative A
| Parameter | Value | Unit | Description |
|---|---|---|---|
| K_m | 15 | µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate. |
| V_max | 50 | µmol/min/mg | Maximum reaction velocity, representing the rate of reaction when the enzyme is saturated with the substrate. |
| K_i | 5 | µM | Inhibition constant, quantifying the potency of an inhibitor. A lower K_i indicates a more potent inhibitor. |
| Inhibition Type | Competitive | - | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. |
Structure-Activity Relationship (SAR) Studies for Molecular Interactions (Mechanistic Interpretation)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. immutoscientific.com For this compound and its derivatives, SAR analyses provide a systematic way to explore the impact of structural modifications on their molecular interactions. immutoscientific.com These studies are crucial for optimizing lead compounds in drug discovery. immutoscientific.comcollaborativedrug.com
The core scaffold of this compound offers several points for chemical modification. These include the thiane ring, the aminomethyl group, and the potential for substitution on the ring.
The Aminomethyl Group: The primary amine is a critical feature for polar interactions, such as hydrogen bonding and salt bridge formation with acidic residues in a biological target. drugdesign.org N-alkylation or N-acylation of this group would alter its hydrogen bonding capacity and steric profile.
Ring Substitution: Introducing substituents at various positions on the thiane ring can modulate the molecule's properties. For instance, adding hydrophobic groups could enhance binding to a nonpolar pocket in a target protein, while polar substituents could form additional hydrogen bonds.
The following table summarizes hypothetical SAR findings for a series of this compound derivatives, illustrating the principles described above.
Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives
| Modification | Position | Effect on Activity | Rationale |
|---|---|---|---|
| Methylation | N-terminus | Decreased | Steric hindrance and loss of a hydrogen bond donor. |
| Hydroxylation | C4 of Thiane Ring | Increased | Introduction of a hydrogen bond donor/acceptor. |
| Phenyl Substitution | C4 of Thiane Ring | Increased | Potential for hydrophobic or π-stacking interactions. |
| Oxidation of Sulfur | S1 of Thiane Ring | Variable | Increased polarity; effect depends on the nature of the binding pocket. |
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for visualizing and understanding the binding modes of small molecules like this compound within the active site of a biological target. nih.govnih.gov These techniques provide atomic-level insights into the intermolecular interactions that govern binding affinity and specificity. emerging-researchers.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. rjptonline.org For this compound, docking studies could reveal how the molecule fits into a binding pocket and which amino acid residues it interacts with. Key interactions would likely involve the protonated amine group forming salt bridges with acidic residues like aspartate or glutamate, and the thiane ring participating in hydrophobic interactions.
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov These simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net For this compound, MD simulations could highlight the stability of key hydrogen bonds and the role of water molecules in mediating interactions.
The table below presents hypothetical data from a computational study of this compound binding to a model protein kinase.
Table 3: Hypothetical Interactions of this compound with a Protein Kinase Active Site from a Docking Study
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 145 | Salt Bridge | 2.8 |
| GLU 91 | Hydrogen Bond | 3.1 |
| LEU 23 | Hydrophobic | 3.9 |
| VAL 76 | Hydrophobic | 4.2 |
In silico tools can be used to predict potential binding sites on a protein's surface, even in the absence of a known ligand. click2drug.orgnih.gov These methods analyze the protein's topology and physicochemical properties to identify cavities and pockets that are likely to bind small molecules. nih.gov For a novel compound like this compound, these prediction methods can help to identify potential biological targets.
Binding hotspot prediction algorithms go a step further by identifying specific residues within a binding site that contribute most significantly to the binding energy. nih.gov These "hotspots" are often enriched in residues like tryptophan, tyrosine, and arginine. By mapping these hotspots, researchers can gain a better understanding of the key interactions that drive molecular recognition.
For this compound, in silico predictions could be used to screen a proteome for potential binding partners. Once a putative target is identified, hotspot analysis could guide the design of derivatives with improved affinity and selectivity by suggesting modifications that would lead to more favorable interactions with these key residues.
Advanced Analytical Methodologies for Thian 3 Ylmethanamine Quantification and Characterization in Research Settings
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the separation, identification, and quantification of chemical compounds. The choice of chromatographic technique for Thian-3-ylmethanamine is dictated by the specific analytical question, whether it be routine quantification, analysis of volatile derivatives, or the critical assessment of its stereochemical configuration.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is achieved by passing a solution of the analyte through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure.
Detection Modes:
UV/Vis Detection: this compound, while lacking a strong chromophore, can be detected by UV spectroscopy, particularly at lower wavelengths (around 200-220 nm) where the amine functional group may exhibit some absorbance. analyticaltoxicology.com However, for enhanced sensitivity and selectivity, derivatization with a UV-absorbing agent is often employed.
Photodiode Array (PDA) Detection: A PDA detector provides the advantage of acquiring a full UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification. This is particularly useful in complex matrices where co-eluting impurities might be present. researchgate.net
Fluorescence Detection: For trace-level quantification, derivatization of the primary amine group of this compound with a fluorescent tag is the preferred approach. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent adducts, enabling detection at picomolar to femtomolar concentrations. nih.govresearchgate.net This method offers superior sensitivity and selectivity over UV detection. researchgate.net
Typical HPLC Parameters for Primary Amine Analysis (as a proxy for this compound):
| Parameter | Typical Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of polar and non-polar compounds. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water/Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) | Allows for the elution of a wide range of compounds with varying polarities. |
| pH of Mobile Phase | Acidic (e.g., pH 2.5-4.5) | Ensures the amine is in its protonated form, leading to better peak shape on silica-based columns. |
| Flow Rate | 0.8 - 1.2 mL/min | Provides a balance between analysis time and separation efficiency. |
| Detection (UV) | 210 nm | General wavelength for compounds with limited chromophores. |
| Detection (Fluorescence with OPA) | Excitation: ~340 nm, Emission: ~455 nm | Optimal wavelengths for the detection of OPA-derivatized primary amines. |
| Detection (Fluorescence with FMOC-Cl) | Excitation: ~265 nm, Emission: ~315 nm | Optimal wavelengths for the detection of FMOC-derivatized primary amines. |
This table presents representative HPLC conditions for the analysis of primary amines and serves as a guideline for method development for this compound.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. sigmaaldrich.com Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable derivative.
Derivatization Strategies:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the primary amine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.gov TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives. sigmaaldrich.com
Acylation: Acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable and volatile amide derivative. h-brs.de
The resulting derivatives can be readily separated on a non-polar or medium-polarity capillary GC column and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in unequivocal identification. mdpi.com
Illustrative GC-MS Parameters for Derivatized Amines:
| Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Inert column suitable for a wide range of compound polarities. |
| Carrier Gas | Helium or Hydrogen | Provides the mobile phase for the separation. |
| Inlet Temperature | 250 - 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Mass Spectrometer (MS) | Provides both quantitative data and mass spectral information for identification. |
This table outlines general GC-MS conditions for the analysis of derivatized amines, which can be adapted for this compound.
This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is crucial. Chiral chromatography is the most effective method for separating and quantifying enantiomers. nih.govchromatographyonline.com
This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.comunife.it The separation can be performed using HPLC or SFC.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com SFC offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and lower backpressure. acs.org It is particularly well-suited for the preparative separation of chiral compounds. For the analysis of basic compounds like this compound, additives such as amines are often included in the mobile phase to improve peak shape and reproducibility. pci-hplc.com SFC can be a powerful tool for both analytical and preparative scale purification of this compound enantiomers.
Electrophoretic Methods for Separation and Characterization
Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are known for their high efficiency and resolution, especially for charged species.
Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. youtube.com For the analysis of this compound, which is a basic compound and will be protonated at acidic pH, Capillary Zone Electrophoresis (CZE) is the most suitable mode. nih.gov In CZE, analytes are separated based on their mass-to-charge ratio.
The separation can be optimized by adjusting the pH, concentration of the background electrolyte (BGE), and the applied voltage. nih.gov Due to the small sample volumes required and the high separation efficiency, CE is an attractive alternative to HPLC for the analysis of this compound, especially in research settings where sample availability may be limited. analyticaltoxicology.com Detection is typically performed using UV-Vis spectroscopy.
Representative CE Parameters for Amine Analysis:
| Parameter | Typical Setting | Function |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) | Provides the separation channel. |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer | Maintains a stable pH and conducts the current. |
| pH of BGE | Acidic (e.g., pH 2.5) | Ensures the amine is fully protonated and positively charged. |
| Applied Voltage | 15 - 30 kV | Driving force for the electrophoretic separation. |
| Injection | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. |
| Detection | UV at 200-214 nm | Monitors the separated analytes as they pass the detector window. |
This table provides exemplary CE conditions for the analysis of amines, which would serve as a starting point for method development for this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgnih.gov This combination is particularly advantageous for the analysis of polar and charged molecules like this compound. nih.gov CE separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of an electric field. wikipedia.org This high-resolution separation is then directly coupled to a mass spectrometer, which provides mass information, enabling confident identification and quantification. wikipedia.orgnih.gov
The coupling of CE to MS is most commonly achieved through an electrospray ionization (ESI) interface. nih.govchromatographyonline.com A sheath liquid is typically used to ensure a stable electrical connection and to optimize the ionization conditions for the analyte as it elutes from the capillary. chromatographyonline.comyoutube.com For a primary amine like this compound, operating in the positive ion mode would be standard, as the amine group is readily protonated.
The utility of CE-MS has been demonstrated for the analysis of various small molecules, including amino acids and other charged metabolites in complex biological matrices like urine. nih.govnih.gov The technique offers rapid analysis times and requires minimal sample volume, making it suitable for high-throughput screening and analysis of precious samples. wikipedia.org While specific application data for this compound is not prevalent, the methodology's success with structurally similar primary amines suggests its strong potential for the selective and sensitive analysis of this compound. acs.org
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of chemical compounds in research. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, which contains a primary amine and a sulfur atom, GC-MS can provide both qualitative and quantitative information. silcotek.comrestek.com However, primary amines can exhibit poor chromatographic peak shapes due to their interaction with active sites on the column. vt.edu Therefore, derivatization is often a necessary step to improve volatility and reduce tailing. nih.govvt.edu Reagents such as propyl chloroformate or trifluoroacetic anhydride can be used to convert the primary amine into a less polar, more volatile derivative suitable for GC analysis. vt.educreative-proteomics.com
In the context of sulfur-containing compounds, GC-MS is a proven method for their identification and quantification, even at low levels in complex matrices like petroleum streams. restek.comshimadzu.com Specialized columns and inert flow paths are crucial to prevent the adsorption of active sulfur compounds. restek.com The mass spectrometer provides characteristic fragmentation patterns for the derivatized this compound, allowing for unambiguous identification by comparison with spectral libraries or through interpretation of the fragmentation. mdpi.com
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| GC Column | ZB-5 (5% Phenyl-Arylene/95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Derivatizing Agent | Propyl Chloroformate |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-400 |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile and polar compounds like this compound in complex mixtures. nih.govchromatographyonline.com The initial liquid chromatography step separates the analyte from other components in the sample matrix. lcms.cz For a polar compound like this compound, reversed-phase chromatography is a common approach, although derivatization can sometimes be employed to enhance retention and improve chromatographic performance. acs.orgwaters.com The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and ensure accurate quantification. nih.gov
Following chromatographic separation, the analyte is ionized, typically using ESI, and enters the tandem mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations. sciex.comscielo.org.za This technique has been successfully applied to the analysis of a wide array of primary amines in various biological and environmental samples. nih.govresearchgate.net
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Hypothetical: Precursor Ion (m/z) -> Product Ion (m/z) |
Differentiating between structural isomers is a significant analytical challenge, as isomers often have identical masses and similar physicochemical properties. nih.gov The combination of a high-resolution separation technique with mass spectrometry is often essential. LC-MS/MS can differentiate isomers if they can be separated chromatographically. rsc.org Optimization of the LC method, including the choice of column stationary phase, mobile phase composition, and temperature, is critical to achieve the necessary resolution. lcms.czsciex.com
In some cases, derivatization can be used in conjunction with LC-MS/MS to aid in isomer differentiation. rsc.org By reacting the isomers with a specific reagent, it may be possible to generate derivatives that have different fragmentation patterns in the mass spectrometer, even if they are not fully separated by LC. rsc.orgrsc.org This approach combines the separatory power of chromatography with the structural information gleaned from mass spectrometric fragmentation of a modified molecule. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the purity and concentration of a substance without the need for a chemically identical reference standard for the analyte itself. usp.orgbwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that underpins its quantitative power. usp.orgmdpi.com
For the qNMR analysis of this compound, a ¹H NMR spectrum would be acquired. To determine purity, a certified internal standard of known purity is accurately weighed and mixed with a known mass of the this compound sample. ox.ac.ukjeol.com The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the two compounds. usp.org This method is highly accurate and provides results traceable to the International System of Units (SI). bwise.krjeolusa.com It is a versatile tool for certifying the purity of reference materials and for the precise quantification of compounds in solution. bwise.krresolvemass.canih.gov
Table 3: Key Parameters for qNMR Purity Assessment
| Parameter | Guideline |
| Internal Standard | Must have signals that do not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone). Must be of high, certified purity. usp.orgjeol.com |
| Solvent | Deuterated solvent in which both analyte and standard are fully soluble. |
| Relaxation Delay (d1) | Must be sufficiently long (typically > 5 times the longest T1 relaxation time) to ensure full relaxation of all nuclei between scans. ox.ac.uk |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for high precision). ox.ac.uk |
| Integration | Careful and consistent integration of non-overlapping signals for both the analyte and the internal standard. |
Sample Preparation Strategies for Complex Research Matrices
The successful analysis of this compound in complex research matrices, such as biological fluids or environmental samples, is highly dependent on the sample preparation strategy. nih.gov The primary goals of sample preparation are to remove interfering substances that can suppress the analytical signal or damage the instrument, and to concentrate the analyte to a level suitable for detection. creative-proteomics.com
For LC-MS/MS analysis, common techniques include:
Protein Precipitation: For biological samples like plasma or serum, proteins are often removed by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid. The precipitated proteins are then separated by centrifugation. creative-proteomics.comnih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. By choosing an appropriate solvent, this compound can be selectively extracted from the aqueous matrix into an organic phase, leaving many interferences behind.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a different solvent. This technique is highly effective for both cleanup and concentration. oup.com
For GC-MS analysis, the sample preparation must also render the analyte volatile, which typically involves derivatization as mentioned previously. vt.edu Headspace-SPME (Solid-Phase Microextraction) is another technique that can be used for volatile compounds, where a coated fiber is exposed to the headspace above the sample to adsorb volatiles, which are then thermally desorbed into the GC inlet. nih.gov
The choice of sample preparation method depends on the nature of the matrix, the concentration of the analyte, and the requirements of the analytical instrument. nih.gov Method development often involves optimizing the extraction solvent, pH, and sorbent type to achieve the best recovery and removal of interferences. nih.gov
Future Directions and Emerging Research Avenues for Thian 3 Ylmethanamine
The exploration of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Thian-3-ylmethanamine, with its unique thian ring and aminomethyl side chain, represents a scaffold with considerable potential for future research. The following sections outline prospective research avenues that could unlock the full potential of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
